Formamide, N-2-thiazolyl-

描述

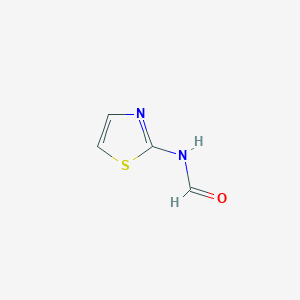

Formamide, N-2-thiazolyl- is a useful research compound. Its molecular formula is C4H4N2OS and its molecular weight is 128.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Formamide, N-2-thiazolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-2-thiazolyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Formamide, N-2-thiazolyl-, also known as N-Thiazol-2-yl-formamide, primarily targets tissue macromolecules . It has been found to bind with proteins, RNA, and DNA in both target and non-target organs .

Mode of Action

The compound interacts with its targets through a process of binding. The urinary bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide was found to bind with tissue macromolecules in vivo . The deformylated metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole, reacted with transfer RNA upon reduction with sodium dithionite in vitro to give adduct(s) that also appeared to be RNase resistant .

Biochemical Pathways

It is known that the compound or its metabolites react in vivo with protein and nucleic acid of both target and non-target organs .

Pharmacokinetics

It is known that the compound was given orally to rats in a study, suggesting that it can be absorbed through the digestive tract .

Result of Action

The compound’s action results in the binding of tissue macromolecules, which can lead to various effects. For instance, it has been associated with the development of renal pelvic tumors in the Sprague-Dawley strain . The compound’s binding levels were found to be elevated in germfree rats .

Action Environment

The action, efficacy, and stability of Formamide, N-2-thiazolyl- can be influenced by environmental factors. For example, chronic urinary tract infection was found to enhance tumor development in FANFT-induced urinary tract carcinogenesis . This suggests that the compound’s action can be influenced by the presence of certain bacteria in the urinary tract.

生化分析

Biochemical Properties

Formamide, N-2-thiazolyl-, plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with prostaglandin endoperoxide synthetase, an enzyme involved in the metabolism of fatty acids . The interaction between Formamide, N-2-thiazolyl-, and prostaglandin endoperoxide synthetase is characterized by a cooxidative process, where the compound is metabolized in the presence of specific fatty acids . Additionally, Formamide, N-2-thiazolyl-, has been found to inhibit the activity of certain enzymes, such as nitroreductase and xanthine oxidase, further highlighting its role in biochemical reactions .

Cellular Effects

Formamide, N-2-thiazolyl-, exerts significant effects on various types of cells and cellular processes. In particular, this compound has been associated with the development of renal pelvic tumors in rats . The exposure to Formamide, N-2-thiazolyl-, leads to urothelial hyperplasia and papillomatosis, indicating its impact on cell proliferation and differentiation . Furthermore, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its carcinogenic potential .

Molecular Mechanism

The molecular mechanism of action of Formamide, N-2-thiazolyl-, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. For instance, Formamide, N-2-thiazolyl-, binds to prostaglandin endoperoxide synthetase, leading to its cooxidative metabolism . Additionally, the compound inhibits the activity of enzymes such as nitroreductase and xanthine oxidase, which are involved in various metabolic pathways . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Formamide, N-2-thiazolyl-, have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that chronic exposure to Formamide, N-2-thiazolyl-, leads to the development of urinary tract tumors in rats over an extended period . The compound’s stability and degradation products may contribute to its carcinogenic potential, highlighting the importance of temporal effects in understanding its biological activity.

Dosage Effects in Animal Models

The effects of Formamide, N-2-thiazolyl-, vary with different dosages in animal models. In studies involving rats, higher doses of the compound have been associated with an increased incidence of renal pelvic tumors . Additionally, chronic exposure to Formamide, N-2-thiazolyl-, at high doses has been linked to urothelial hyperplasia and papillomatosis . These findings suggest that the compound’s toxic and adverse effects are dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

Formamide, N-2-thiazolyl-, is involved in several metabolic pathways, particularly those mediated by prostaglandin endoperoxide synthetase . The compound undergoes cooxidative metabolism in the presence of specific fatty acids, resulting in the formation of various metabolites . Additionally, Formamide, N-2-thiazolyl-, inhibits the activity of enzymes such as nitroreductase and xanthine oxidase, further influencing its metabolic fate . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Formamide, N-2-thiazolyl-, within cells and tissues are critical to its biological activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Formamide, N-2-thiazolyl-, accumulates in specific tissues, such as the renal pelvis, where it exerts its carcinogenic effects . Understanding the transport and distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

Formamide, N-2-thiazolyl-, exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize within the urothelial cells of the urinary bladder, where it induces hyperplasia and papillomatosis . Additionally, Formamide, N-2-thiazolyl-, may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biological effects . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

生物活性

Formamide, N-2-thiazolyl- (CAS Number: 25602-39-5), is a compound that has garnered attention due to its biological activity, particularly in relation to cancer research and its interactions with various biochemical pathways. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target of Action

Formamide, N-2-thiazolyl- primarily targets tissue macromolecules, leading to significant biological effects. Its interaction with these macromolecules is crucial for understanding its role in carcinogenesis and other biological processes.

Mode of Action

The compound binds to target proteins and nucleic acids within cells. Specifically, it has been shown to interact with prostaglandin endoperoxide synthetase, an enzyme involved in fatty acid metabolism. This binding can lead to alterations in cellular functions, contributing to tumorigenesis.

Pharmacokinetics

Absorption and Distribution

Research indicates that Formamide, N-2-thiazolyl- can be absorbed when administered orally. Studies involving rats have demonstrated that the compound can reach systemic circulation and localize within specific tissues, particularly the urothelium of the urinary bladder.

Metabolism

The metabolism of Formamide, N-2-thiazolyl- involves cooxidative processes mediated by prostaglandin endoperoxide synthetase. This metabolic pathway is significant because it highlights how the compound may exert its effects through metabolic activation .

Cellular Effects

Formamide, N-2-thiazolyl- has been associated with the development of renal pelvic tumors in animal models. Chronic exposure to this compound has shown a correlation with increased tumor incidence, particularly in Sprague-Dawley rats. The compound's ability to induce hyperplasia and papillomatosis in urothelial cells underscores its potential as a carcinogen.

Dosage Effects

The effects of Formamide, N-2-thiazolyl- are dose-dependent. Higher doses have been linked to more severe biological effects, including enhanced tumor development. This relationship emphasizes the importance of dosage in assessing the risk associated with exposure to this compound.

Case Studies

-

Carcinogenicity Studies

In a study examining the carcinogenic potential of Formamide, N-2-thiazolyl-, researchers found that prolonged exposure led to significant tumor formation in the urinary tract of laboratory rats. The study highlighted the importance of monitoring exposure levels and potential long-term health risks associated with this compound. -

Biochemical Interaction Studies

Another study investigated the interactions between Formamide, N-2-thiazolyl- and various enzymes involved in metabolic pathways. The findings indicated that the compound inhibits prostaglandin endoperoxide synthetase activity, which may contribute to its carcinogenic properties by disrupting normal cellular signaling pathways .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Target Interaction | Binds to tissue macromolecules and enzymes |

| Carcinogenic Potential | Associated with renal pelvic tumors in animal models |

| Metabolic Pathway Involvement | Mediated by prostaglandin endoperoxide synthetase |

| Dosage Response | Higher doses correlate with increased tumor incidence |

| Cellular Effects | Induces hyperplasia and papillomatosis in urothelial cells |

科学研究应用

Formamide, N-2-thiazolyl- exhibits significant biological activity, primarily through its interactions with tissue macromolecules. It has been implicated in carcinogenic processes, particularly in the urinary tract.

Cancer Research

Formamide, N-2-thiazolyl- has been extensively studied for its role in cancer research:

- Tumor Induction Studies : In Fischer 344 rats, administration of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide led to the development of primary bladder tumors. Orthotopic implantation techniques have been developed to study these tumors further .

| Study Type | Model Organism | Findings |

|---|---|---|

| Tumor Induction | Fischer 344 Rats | High incidence of bladder tumors post-administration |

| Orthotopic Implantation | Syngeneic Rats | 45% success rate in tumor growth when implanted orthotopically |

Influence of Chronic Conditions

Research has shown that chronic urinary tract infections can enhance tumor development associated with Formamide, N-2-thiazolyl-. A study involving Sprague-Dawley rats demonstrated that infection increased the incidence of renal pelvic tumors .

Pharmacokinetics

The pharmacokinetic profile of Formamide, N-2-thiazolyl- includes:

- Absorption : The compound can be absorbed orally and reaches systemic circulation.

- Distribution : It localizes within specific tissues, notably the urothelium of the urinary bladder.

- Metabolism : Metabolic pathways involve cooxidative processes mediated by prostaglandin endoperoxide synthetase.

Case Studies

- Chronic Urinary Tract Infection Enhancement :

- Application Mode Influence :

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Formamide, N-2-thiazolyl-, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between thiazole derivatives and formamide precursors. For example, analogous methods (e.g., Scheme 2 in ) use reflux conditions with acetic acid (AcOH) to facilitate cyclization or coupling. Key variables include:

- Catalysts : AcOH or sodium acetate ().

- Temperature : Reflux (100–120°C) optimizes kinetics without decomposition ().

- Stoichiometry : A 1.1:1 molar ratio of aldehyde to amine ensures excess electrophile for complete coupling (). A comparative table of conditions from analogous syntheses:

| Precursors | Catalyst | Temp. (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 3-formyl-indole + 2-aminothiazole | AcOH | 110 | 72 | 95 | |

| Arylthiourea + chloroacetic acid | NaOAc/AcOH | 120 | 68 | 92 |

Contradictions in yield often arise from impurities in starting materials or incomplete removal of byproducts (e.g., unreacted aldehydes). Purity can be improved via recrystallization or column chromatography .

Q. How can researchers design experiments to characterize the structural and electronic properties of Formamide, N-2-thiazolyl-?

Methodological Answer: A multi-technique approach is recommended:

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., NH in thiazole ring) .

- IR : Identify carbonyl (C=O) and amine (N-H) stretches ().

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in thiazole rings) .

Advanced imaging techniques, such as microspectroscopic mapping (), can localize functional groups in heterogeneous systems.

Advanced Research Questions

Q. How do theoretical frameworks explain the reactivity of Formamide, N-2-thiazolyl- in nucleophilic substitution reactions?

Methodological Answer: The compound’s reactivity can be modeled using density functional theory (DFT) to calculate electron density distributions. Key considerations:

- Electrophilic Sites : The formamide carbonyl and thiazole nitrogen are electron-deficient, attracting nucleophiles ( ).

- Steric Effects : Substituents on the thiazole ring hinder or facilitate access to reactive centers (). For example, demonstrates that thiazolidine ring formation via aldehyde-thiol condensation is governed by orbital hybridization (sp → sp). Researchers should integrate computational tools (e.g., Gaussian, COMSOL) with experimental data to validate mechanisms .

Q. What strategies resolve contradictions in catalytic efficiency data for Formamide, N-2-thiazolyl--mediated reactions?

Methodological Answer: Discrepancies often arise from:

- Catalyst Loading : Excess catalyst may inhibit reactions via side-product formation ().

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts (). A factorial design ( ) can isolate variables:

| Factor | Levels Tested | Response Variable |

|---|---|---|

| Catalyst (mol%) | 5%, 10%, 15% | Yield (%) |

| Solvent | DMF, AcOH, THF | Reaction Time (h) |

| Temp. (°C) | 80, 100, 120 | Purity (%) |

Statistical tools (ANOVA, regression analysis) identify dominant factors. For instance, shows DMF’s dual role as solvent and oxygen donor, requiring controlled moisture levels .

Q. How can researchers integrate Formamide, N-2-thiazolyl- into advanced materials (e.g., supramolecular assemblies or drug-delivery systems)?

Methodological Answer: The compound’s amide and thiazole moieties enable hydrogen bonding and metal coordination. Strategies include:

- Co-crystallization : Co-form with metal ions (e.g., Zn) to stabilize porous frameworks ().

- Polymer Functionalization : Graft onto biodegradable polymers (e.g., PLGA) via carbodiimide coupling ().

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or AFM to quantify binding kinetics on silica or cellulose surfaces (). Pre-test/post-test designs () assess material stability under physiological conditions (pH, temperature).

Q. Methodological Frameworks

Q. What theoretical models best guide the study of Formamide, N-2-thiazolyl-’s biological interactions?

Methodological Answer: Ligand-receptor docking (e.g., AutoDock Vina) predicts binding affinities to biological targets ( ). Key steps:

- Target Selection : Prioritize proteins with thiazole-binding pockets (e.g., kinases, ).

- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (GROMACS).

- Experimental Validation : Compare MD results with SPR (surface plasmon resonance) binding assays . emphasizes linking computational predictions to empirical data via iterative refinement .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in spectroscopic data for Formamide, N-2-thiazolyl- derivatives?

Methodological Answer: Variability arises from sample preparation (e.g., solvent residues) or instrument calibration. Mitigation strategies:

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d) and internal standards (e.g., TMS).

- Signal Averaging : Collect 32+ scans in NMR to improve signal-to-noise ratios ().

- Multivariate Analysis : PCA (principal component analysis) identifies outlier spectra due to impurities .

属性

IUPAC Name |

N-(1,3-thiazol-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-6-4-5-1-2-8-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOAXOGRBVEUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395731 | |

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25602-39-5 | |

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。